

A Comprehensive Technical Guide to 4-N-Desacetyl-5-N-acetyl Oseltamivir

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Compound of Interest

Compound Name: 4-N-Desacetyl-5-N-acetyl
Oseltamivir

Cat. No.: B585361

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This technical guide provides an in-depth overview of **4-N-Desacetyl-5-N-acetyl Oseltamivir**, an impurity of the antiviral drug Oseltamivir. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analysis, and biological context.

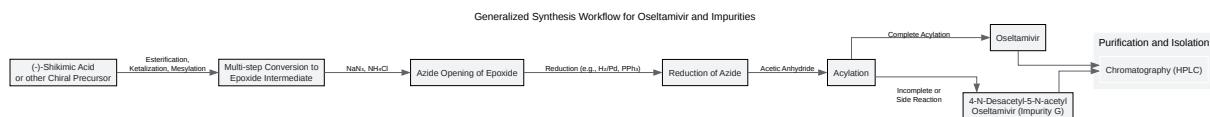
Chemical and Physical Properties

4-N-Desacetyl-5-N-acetyl Oseltamivir, also known as Oseltamivir EP Impurity G, is a process-related impurity in the synthesis of Oseltamivir.^{[1][2][3]} Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	956267-10-0	[4]
Molecular Formula	C ₁₆ H ₂₈ N ₂ O ₄	[4]
Molecular Weight	312.40 g/mol	[2][4]
IUPAC Name	ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate	[2]
Melting Point	160-161 °C	[3]
Boiling Point (Predicted)	473.3 ± 45.0 °C	[3]
Density (Predicted)	1.08 ± 0.1 g/cm ³	[3]
Appearance	White to Light Beige Solid	[3]
Purity	>95% (HPLC)	[4]
Storage Temperature	+4°C	[4]

Synthesis and Logical Workflow

The synthesis of **4-N-Desacetyl-5-N-acetyl Oseltamivir** is intricately linked to the manufacturing process of Oseltamivir. It arises as an impurity and its synthesis follows a similar pathway, often starting from (-)-shikimic acid or other chiral precursors.[5][6] A generalized synthetic workflow is outlined below.



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Caption: Generalized workflow for the synthesis of Oseltamivir, highlighting the point at which **4-N-Desacetyl-5-N-acetyl Oseltamivir** can arise as an impurity.

A patented method for preparing a chiral isomer of Oseltamivir involves the following key steps:

- Epoxide Ring Opening: An epoxy compound is reacted with sodium azide in the presence of ammonium chloride.[7]
- Reduction and Protection: The resulting compound undergoes a Staudinger reaction with a reducing agent like triphenylphosphine, followed by protection of the amino group with Boc anhydride.[7]
- Mesylation: The 4-hydroxy group is converted to a mesylate.[7]
- Azide Introduction: The mesylate is displaced with sodium azide, leading to an inversion of configuration.[7]
- Reduction and Acetylation: The azide is reduced, and the resulting amino group is acetylated with acetic anhydride.[7]
- Deprotection: The Boc protecting group is removed to yield the final product.[7]

Experimental Protocols

General Synthesis of Oseltamivir Impurities

While a specific, detailed protocol for **4-N-Desacetyl-5-N-acetyl Oseltamivir** is proprietary, a general approach can be inferred from the synthesis of Oseltamivir and its related substances. [8]

Materials:

- Oseltamivir base
- Methanol
- Sodium hydroxide (methanolic solution)

- HPLC-grade solvents for purification

Procedure:

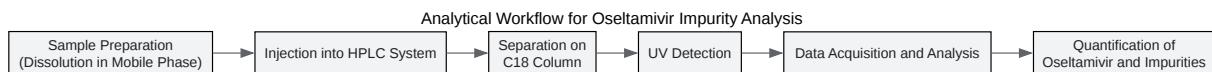
- Dissolve Oseltamivir base in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Add methanolic sodium hydroxide to the solution and stir at room temperature.
- Monitor the reaction progress by HPLC.
- Upon completion, the product can be isolated and purified using preparative HPLC.[8]

Analytical Method for Oseltamivir and Impurities (HPLC)

The quality control of Oseltamivir and the detection of impurities like **4-N-Desacetyl-5-N-acetyl Oseltamivir** are typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

Chromatographic Conditions (Example):

- Column: A suitable C18 column.
- Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]
- Flow Rate: Typically 1.0 - 1.5 mL/min.[8]
- Detection: UV detection at a wavelength around 220 nm.[8]
- Column Temperature: Ambient or controlled (e.g., 30°C).



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Caption: A typical workflow for the analysis of Oseltamivir and its impurities using HPLC.

Biological Context and Signaling Pathways

Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.^[5] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.^[9] Neuraminidase is crucial for the release of newly formed virus particles from infected cells.^[9] By inhibiting this enzyme, oseltamivir carboxylate prevents the spread of the virus.

As an impurity, **4-N-Desacetyl-5-N-acetyl Oseltamivir** is not expected to have the same therapeutic effect. Its biological activity, or lack thereof, would need to be confirmed through specific assays. A standard method to assess the inhibitory activity against neuraminidase is a fluorescence-based assay.

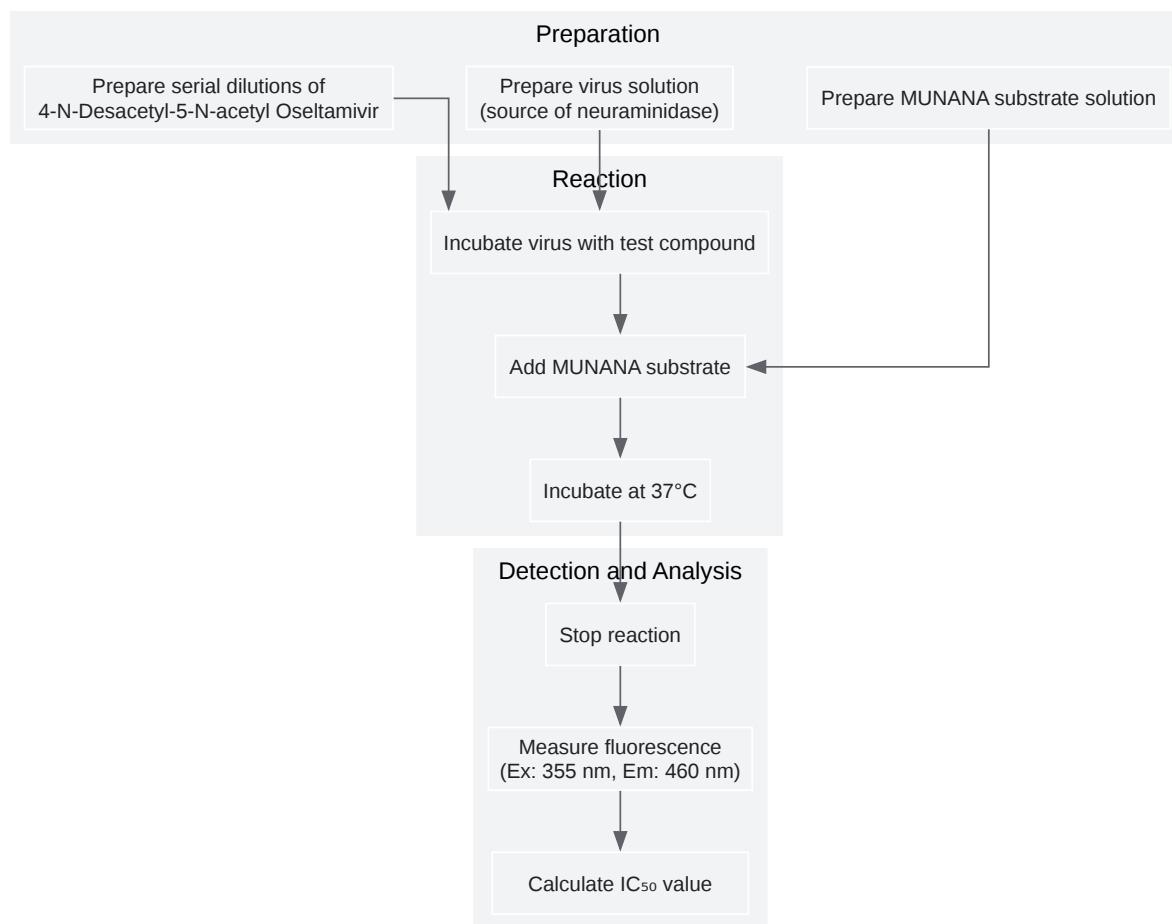
Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).^{[10][11]} Neuraminidase cleaves this substrate, releasing a fluorescent product, 4-methylumbelliferone (4-MU).^{[10][11]} The fluorescence intensity is proportional to the enzyme activity. An inhibitor will reduce the fluorescence signal.

Experimental Workflow:

Neuraminidase Inhibition Assay Workflow

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Caption: Workflow for a fluorescence-based neuraminidase inhibition assay to determine the IC_{50} of a test compound.

Conclusion

4-N-Desacetyl-5-N-acetyl Oseltamivir is a significant impurity in the production of Oseltamivir. A thorough understanding of its properties, synthesis, and analytical detection is crucial for ensuring the quality and safety of the final drug product. While it is structurally related to the active drug, its biological activity as a neuraminidase inhibitor is likely to be significantly different and requires experimental verification. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with Oseltamivir and its related compounds.

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